![molecular formula C25H26N2O3S B10970913 3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10970913.png)
3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bicyclo[2.2.2]octane core, which is a rigid and stable structure, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 3-({[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the bicyclo[2.2.2]octane core, followed by the introduction of the cyano, isopropylphenyl, and thienyl groups through various organic reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
3-({[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-({[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 3-({[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID stands out due to its unique bicyclo[2.2.2]octane core and the specific arrangement of functional groups. Similar compounds may include other bicyclic structures or those with similar functional groups, such as:
- 2-Cyano-3-(4-isopropylphenyl)-2-propenoic acid
- 3-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
These compounds may share some chemical properties and reactivity but differ in their structural features and specific applications.
Properties
Molecular Formula |
C25H26N2O3S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-[[3-cyano-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O3S/c1-13(2)15-4-6-16(7-5-15)20-14(3)31-24(19(20)12-26)27-23(28)21-17-8-10-18(11-9-17)22(21)25(29)30/h4-8,10,13,17-18,21-22H,9,11H2,1-3H3,(H,27,28)(H,29,30) |
InChI Key |
USOLBVYBTREFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2C3CCC(C2C(=O)O)C=C3)C#N)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


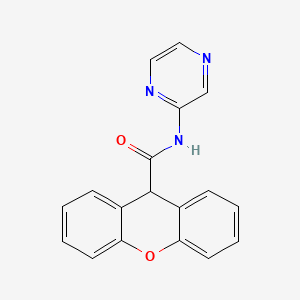
![(5E)-3-(2-methoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10970839.png)
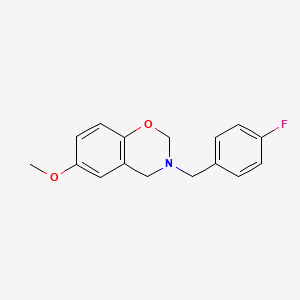
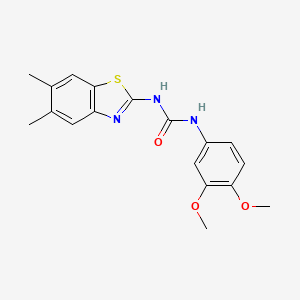
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B10970849.png)
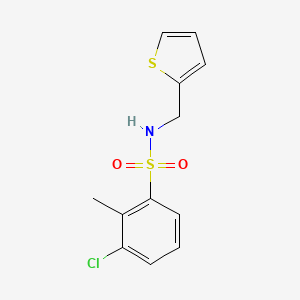
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10970857.png)
![4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10970868.png)
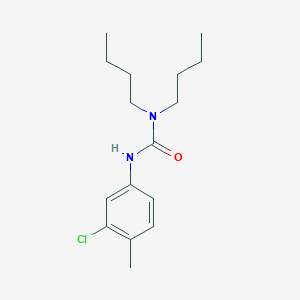
![N-(2,3-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10970886.png)
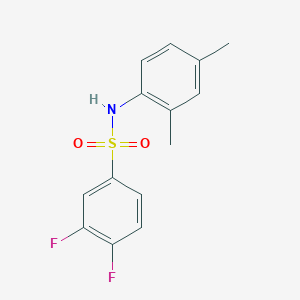
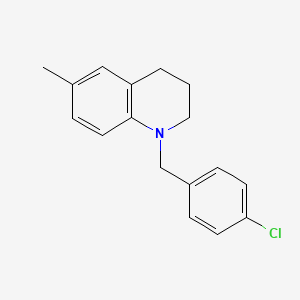
![2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970921.png)

